molecular formula C23H27NO3 B012065 Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate CAS No. 94497-53-7

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate

Cat. No. B012065
CAS RN: 94497-53-7
M. Wt: 365.5 g/mol
InChI Key: CBBXAIYXFKPCMD-UHFFFAOYSA-N
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Description

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate, also known as Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate, is a useful research compound. Its molecular formula is C23H27NO3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Retinoic Acid Receptor (RAR) Agonist

“Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate” is a selective RARα agonist . RARα is a type of retinoic acid receptor that is involved in mediating the effects of retinoic acid, which is an important regulator of gene expression. This makes it useful in biological research related to gene regulation .

Antineoplastic Agent

This compound has been identified as an antineoplastic agent . Antineoplastic agents are substances that inhibit or prevent the proliferation of neoplasms, making this compound potentially useful in cancer research and treatment .

Synthesis of New Polyphenolic and Heterocyclic Compounds

The formation of this compound is mediated by sterically shielded o-quinone methide, which can be used in the synthesis of new polyphenolic and heterocyclic compounds . This makes it valuable in the field of organic synthesis .

Research in Retinoid X Receptors (RXRs)

The compound is an analog of the antitumor drug bexarotene, a selective agonist of retinoid X receptors (RXRs) . RXRs play a crucial role in the regulation of many genes, making this compound useful in genetic research .

Antiproliferative Activity

The compound has been investigated for its antiproliferative activity against human cancer cell lines . This makes it a potential candidate for further research in the development of new anticancer drugs .

Synthesis of Amidobenzoic Acid

“Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate” is an amidobenzoic acid obtained by formal condensation of the carboxy group of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)benzoic acid with the anilino group of 4-aminobenzoic acid . This makes it useful in the synthesis of amidobenzoic acids .

properties

IUPAC Name

methyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-22(2)12-13-23(3,4)19-14-17(10-11-18(19)22)24-20(25)15-6-8-16(9-7-15)21(26)27-5/h6-11,14H,12-13H2,1-5H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBXAIYXFKPCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545483
Record name Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate

CAS RN

94497-53-7
Record name Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, 125 g (0.51 mole) of 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-acetaminonaphthalene was dissolved in 625 ml of CH2Cl2. To this solution, 206 ml of dimethylaniline and 116.6 g (0.51×1.1 mole) of phosphorus pentachloride were added in this order at -25° C. under a nitrogen atmosphere, and the mixture was stirred at the same temperature for 1.5 hours. To this reaction mixture was added dropwise 2.06 l of methanol, after which the cooling bath was removed and the stirring of the mixture was continued for 2 hours (at -25° C. to room temperature). Furthermore, this reaction mixture was cooled to -25° C., and 306 ml of dimethylaniline and 101.1 g (1.01×0.51 mole) of terephthalic chloride were added thereto in this order. The mixture was stirred at -20° C. to -30° C. for 1 hour. After the reaction was completed, the reaction mixture was poured into 2.6 l of chilled 1N hydrochloric acid, and the mixture was extracted with 1.3 l of CH2Cl2. The CH2Cl2 layer was washed with 2.6 l of 1N hydrochloric acid, 4 l of water, 5% aqueous solution of sodium bicarbonate and 4 l of water in this order. After drying over MgSO4, the solution was evaporated to dryness. To this residue was added 740 ml methanol, and the mixture was allowed to stand overnight, resulting in 151 g (81%) of the above-described compound.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
206 mL
Type
reactant
Reaction Step Two
Quantity
116.6 g
Type
reactant
Reaction Step Two
Quantity
306 mL
Type
reactant
Reaction Step Three
Quantity
101.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.06 L
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Terephthalic acid monomethyl ester (194 mg, 1.08 mmol) was dissolved in SOCl2 (5.39 mL) at 0° C. A drop of DMF was added and the mixture was stirred for 30 min. The SOCl2 was removed under vacuum and the crude acid chloride was dissolved in pyridine (12.5 mL). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine 6 (200 g, 0.98 mmol) and DMAP (12 mg, 0.1 mmol) was added and the mixture was heated at 60° C. for 2 h with stirring. The mixture was poured into H2O and the product was extracted with EtOAc. Them organic layer was washed successively with HCl 2M, saturated NaHCO3, saturated NaCl, dried over MgSO4 and filtrated to give after evaporation N-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-terephthalamic acid methyl ester 7 (316 mg, 88% yield) as a white solid.
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
5.39 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
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Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
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Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
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Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
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Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate

Q & A

A: The research outlines a novel synthetic route for [(11)C]Am80 that utilizes a Pd(0)-mediated rapid cross-coupling reaction. The authors achieved a significantly improved yield (up to 48 ± 2%) compared to previous methods by optimizing reaction conditions like solvent and reagent ratios []. This improved yield is significant because it allows for the production of [(11)C]Am80 with higher specific radioactivity, making it more suitable for use as a Positron Emission Tomography (PET) imaging agent in research and potentially clinical settings.

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